molecular formula C6H9Cl2NO3 B057100 2-(2-Chloroacetamido)ethyl 2-chloroacetate CAS No. 60945-04-2

2-(2-Chloroacetamido)ethyl 2-chloroacetate

Cat. No. B057100
CAS RN: 60945-04-2
M. Wt: 214.04 g/mol
InChI Key: DYAQEUGTXSANCX-UHFFFAOYSA-N
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Description

"2-(2-Chloroacetamido)ethyl 2-chloroacetate" is a synthetic compound with potential applications in various fields such as insect growth regulation and pharmacology. Its synthesis involves complex organic chemistry techniques and it exhibits unique physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with chlorophenol and acetamido derivatives. Devi and Awasthi (2022) synthesized a related compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, using Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), and Electrospray Ionization (ESI-MS) spectroscopic techniques (Devi & Awasthi, 2022).

Molecular Structure Analysis

The molecular structure of compounds like "2-(2-Chloroacetamido)ethyl 2-chloroacetate" is often determined using techniques like X-ray diffraction and NMR spectroscopy. For instance, Xiao-lon (2015) used single-crystal X-ray diffraction to determine the structure of a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate (Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of chloroacetamido compounds are complex. For example, Dawadi and Lugtenburg (2011) described reactions involving ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, underlining the reactivity of such compounds (Dawadi & Lugtenburg, 2011).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and density, are key for understanding the behavior of chloroacetamido compounds. Research into the synthesis and properties of related compounds provides insights into these physical characteristics (Ming, 2001).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other chemicals are crucial. Studies like those by Barlow et al. (1991) on similar chloroacetamido compounds provide a basis for understanding these properties (Barlow et al., 1991).

Scientific Research Applications

Towards the Primary Target of Chloroacetamides

Research has revealed chloroacetamides, including compounds like 2-(2-Chloroacetamido)ethyl 2-chloroacetate, primarily target enzymes related to the formation of very-long-chain fatty acids (VLCFAs). These compounds inhibit the synthesis of VLCFAs, affecting plant growth and development. This mechanism is crucial for understanding the phytotoxic impact of chloroacetamides on agricultural crops and weeds. Studies using green algae and seedlings from various plants have demonstrated this inhibitory action, which depends on the amide structure and stereospecificity of the compound. The findings suggest that the primary phytotoxic impact of chloroacetamides stems from impaired VLCFA formation, highlighting a potential avenue for the development of herbicides that target this pathway (Böger, Matthes, & Schmalfuss, 2000).

Exploration of Ether Oxygenates in Environmental and Clinical Settings

Though not directly studying 2-(2-Chloroacetamido)ethyl 2-chloroacetate, related research into the effects of ether oxygenates like ETBE (ethyl tert-butyl ether) in soil and groundwater provides insight into the environmental fate of similar compounds. These studies highlight the microbial ability to degrade ether oxygenates under aerobic conditions, potentially informing bioremediation strategies for contaminant removal. The research underscores the significance of understanding the environmental behavior of such compounds to mitigate their impact on ecosystems and human health (Thornton et al., 2020).

Electrochemical Technology with Haloaluminate Room-Temperature Ionic Liquids

Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), such as those involving chloroaluminate mixtures, are relevant for understanding the broader applications of chloroacetamides. These RTILs, including AlCl3–1-ethyl-3-methylimidazolium chloride, offer promising avenues for electroplating and energy storage technologies. Research in this area is crucial for developing new materials and processes in electrochemistry, potentially extending to the manipulation and application of chloroacetamide derivatives in various industrial settings (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

The safety information for “2-(2-Chloroacetamido)ethyl 2-chloroacetate” indicates that it is classified as a dangerous substance . Precautionary statements include avoiding inhalation, skin contact, and eye contact, among others . It is classified under UN number 3265 and is considered a class 8 hazard .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQEUGTXSANCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetamido)ethyl 2-chloroacetate

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